molecular formula C22H22N4OS B2890949 N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamide CAS No. 1798981-57-3

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamide

Cat. No.: B2890949
CAS No.: 1798981-57-3
M. Wt: 390.51
InChI Key: CDFLYHAFMWBDTH-CMDGGOBGSA-N
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Description

N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)cinnamamide is a novel synthetic compound of significant interest in medicinal chemistry and oncology research. Its molecular architecture is a multi-component hybrid, strategically incorporating several privileged heterocyclic scaffolds known for their potent bioactivities. The core structure features a cinnamamide moiety, which has been extensively investigated for its antitubulin polymerization and antiproliferative activities against various cancer cell lines, including breast cancer (MCF-7) and lung carcinoma (A549) . This active pharmacophore is conjugated to a piperidine spacer, a structure known to fine-tune the molecule's physicochemical properties and binding affinity. The molecule is further functionalized with a thiazole ring bearing a pyridin-3-yl group, a structural motif frequently found in small-molecule inhibitors targeting key enzymatic pathways involved in carcinogenesis . The presence of the pyridine ring enhances the molecule's ability to engage in critical hydrogen bonding within enzyme active sites, a feature that is often leveraged in the design of kinase and lipoxygenase (LOX) inhibitors . Research on analogous compounds suggests this molecule's potential mechanism of action may involve the disruption of tubulin dynamics, leading to cell cycle arrest and apoptosis . Alternatively, its structural features are consistent with ligands designed for enzyme inhibition. Given its composite structure, this compound presents a valuable chemical tool for researchers exploring new therapeutic strategies in cancer biology, investigating structure-activity relationships (SAR) of hybrid heterocycles, and identifying novel mechanisms of action for targeted therapies.

Properties

IUPAC Name

(E)-3-phenyl-N-[1-(4-pyridin-3-yl-1,3-thiazol-2-yl)piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c27-21(9-8-17-5-2-1-3-6-17)24-19-10-13-26(14-11-19)22-25-20(16-28-22)18-7-4-12-23-15-18/h1-9,12,15-16,19H,10-11,13-14H2,(H,24,27)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFLYHAFMWBDTH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C=CC2=CC=CC=C2)C3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1NC(=O)/C=C/C2=CC=CC=C2)C3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several analogs documented in the evidence, differing primarily in the amide substituent and thiazole/pyridine modifications. Key comparisons include:

A. N-Substituted Thiazole Benzamides ()
  • Compound 4d (): 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide. Molecular Weight: ~493.4 g/mol. Key Features: A morpholinomethyl group at the thiazole 5-position and a dichlorobenzamide group.
  • Compound 9a () : 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide.

    • Molecular Weight : 359.4 g/mol.
    • Key Features : A methylsulfonyl group on the benzamide, which may enhance metabolic stability and hydrogen-bonding capacity.
  • N-[4-(2-Pyridyl)thiazol-2-yl]cyclopentanamide (): Key Features: Replacing benzamide with cyclopentanamide retains adenosine receptor affinity, highlighting the tolerance for non-aromatic amide substituents .

Comparison with Target Compound :
The cinnamamide group in the target compound introduces a larger aromatic system compared to benzamide or cyclopentanamide analogs. This could enhance binding to hydrophobic pockets in target proteins but may reduce solubility. The absence of electron-withdrawing groups (e.g., Cl, SO₂CH₃) may lower metabolic stability compared to 4d or 9a.

B. Piperidine-Linked Thiazole Derivatives ()
  • Compound 7b () : N-(1-(4-(3-Allylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide.

    • Molecular Weight : 461.2 g/mol.
    • Key Features : A trifluoromethyl group and allylureido side chain. The CF₃ group increases electronegativity and bioavailability.
  • Compound 45 () : N-(4-(4-(2-(4-Methylpiperazin-1-yl)pyridin-4-yl)phenyl)thiazol-2-yl)cyclopropanecarboxamide.

    • Yield : 9% (low yield indicates synthetic challenges).
    • Key Features : A methylpiperazine group improves solubility, while the cyclopropanecarboxamide may confer conformational rigidity.

Comparison with Target Compound: The target’s piperidin-4-yl group is directly linked to the thiazole, unlike the benzyl-piperidine spacers in . The cinnamamide group lacks the ionizable amines seen in 45, possibly reducing water solubility.

Physicochemical and Pharmacological Trends

Table 1: Comparative Analysis of Key Compounds
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Bioactivity
Target Compound C₃₁H₂₉N₅OS₂ 563.72 Cinnamamide, pyridin-3-yl thiazole Not reported (structural analogy suggests CNS or kinase targets)
4d () C₂₃H₂₂Cl₂N₄O₂S 493.4 3,4-Dichlorobenzamide, morpholinomethyl Antimicrobial, adenosine receptor affinity
9a () C₁₆H₁₃N₃O₃S₂ 359.4 Methylsulfonyl benzamide Kinase inhibition (implied by sulfonyl group)
7b () C₂₃H₂₅F₃N₄O₂ 461.2 Trifluoromethyl benzamide, allylureido Not specified; CF₃ may enhance bioavailability
45 () C₂₄H₂₇N₅OS 441.6 Cyclopropanecarboxamide, methylpiperazine Antiprion activity (analogy to thiazole antiprion agents)
Key Observations:

Lipophilicity : The target compound’s cinnamamide group increases logP compared to benzamide analogs, which may enhance blood-brain barrier penetration but require formulation optimization for solubility.

Synthetic Accessibility : Low yields for cyclopropanecarboxamide derivatives (e.g., 45 at 9%) contrast with higher yields for trifluoromethyl analogs (e.g., 7b at 54.9%), suggesting the target’s synthesis may face challenges if complex coupling steps are involved .

Bioactivity Clues: Thiazole-pyridine scaffolds are associated with adenosine receptor binding () and kinase inhibition (). The cinnamamide’s extended aromatic system could target hydrophobic kinase pockets, similar to imidazopyridine GSK-3β inhibitors in .

Q & A

Q. Optimization strategies :

  • Vary reaction solvents (e.g., DMF vs. THF) and temperatures to improve yields, as shown in studies where yields ranged from 6% to 39% depending on conditions .
  • Use HPLC to monitor reaction progress and purity (≥95% target) .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • 1H/13C NMR : Assign peaks to confirm the pyridine (δ ~8.5–9.0 ppm), thiazole (δ ~7.5–8.0 ppm), and piperidine (δ ~1.5–3.0 ppm) moieties .
  • HRMS : Validate molecular weight (e.g., m/z 598 [M+H]+ in similar compounds) .
  • HPLC : Ensure ≥98% purity using C18 columns with gradients like 5–95% acetonitrile/water .

Basic: What preliminary biological assays are suitable for evaluating its activity?

Answer:

  • Antimicrobial screening : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer profiling : Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Assess kinase (e.g., CDK2) or protease activity using fluorescence-based assays .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this compound?

Answer:

  • Core modifications :

    Substituent Hypothesized Impact Example
    Pyridine → PhenylAlters target binding affinityCompare with N-(4-phenylthiazol-2-yl) analogs
    Cinnamoyl → AcetylModifies lipophilicityTest solubility via LogP measurements
  • Computational docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., variable IC50 values)?

Answer:

  • Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM vs. IC50) .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target quantification) .

Advanced: What strategies are effective for identifying its molecular targets in complex biological systems?

Answer:

  • Chemical proteomics : Use immobilized compound pull-downs with LC-MS/MS to identify binding proteins .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to map pathway perturbations .
  • SPR/BLI : Quantify binding kinetics to purified targets (e.g., kinases) .

Advanced: What formulation challenges arise during in vivo studies, and how can they be addressed?

Answer:

  • Solubility issues : Use co-solvents (e.g., 10% DMSO + 20% Cremophor EL) or nanoparticle encapsulation .
  • Metabolic stability : Conduct microsomal assays (e.g., human liver microsomes) to identify vulnerable sites for deuteration .

Advanced: How can researchers design robust in vivo efficacy models for this compound?

Answer:

  • Xenograft models : Subcutaneous implantation of HCT116 (colorectal cancer) or A549 (lung cancer) in nude mice, dosing at 10–50 mg/kg (IP or oral) .
  • PK/PD integration : Measure plasma concentrations via LC-MS and correlate with tumor volume reduction .

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